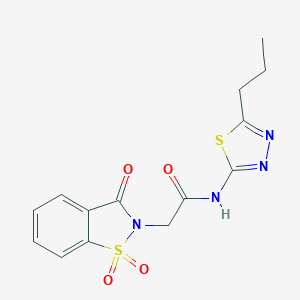![molecular formula C19H19ClN2O2S B249517 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, also known as ML341, is a small-molecule inhibitor that has been studied for its potential use in cancer treatment and as a tool for studying protein function. This compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Mécanisme D'action
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine works by binding to the active site of HIF-1α, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes involved in cancer cell survival and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of HIF-1α activity, the downregulation of genes involved in cancer cell survival and proliferation, and the induction of apoptosis in cancer cells. 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its specificity for HIF-1α, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further studies on the mechanism of action of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine, including its effects on other cellular processes and potential off-target effects.
3. In vivo studies to determine the efficacy of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine in animal models of cancer.
4. Development of analogs of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine with improved pharmacokinetic properties and efficacy.
5. Investigation of the potential use of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine in combination with other cancer treatments, such as radiation therapy or immunotherapy.
Conclusion:
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is a small-molecule inhibitor that has shown promise as a tool for studying protein function and as a potential treatment for cancer. Its specificity for HIF-1α and minimal toxicity in normal cells make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in cancer treatment.
Méthodes De Synthèse
The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine involves several steps, including the reaction of 3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)aniline with pyridine-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the final product, 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine. The synthesis of 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine is a relatively straightforward process and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has been studied for its potential use in cancer treatment, specifically as a tool for targeting the protein HIF-1α, which is overexpressed in many types of cancer. HIF-1α plays a key role in tumor growth and survival, and inhibiting its activity has been shown to be an effective strategy for cancer treatment. 1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine has also been used as a tool for studying protein function, particularly in the field of chemical biology.
Propriétés
Nom du produit |
1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine |
|---|---|
Formule moléculaire |
C19H19ClN2O2S |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C19H19ClN2O2S/c1-23-18-10-14(11-21-12-15-5-2-3-7-22-15)9-17(20)19(18)24-13-16-6-4-8-25-16/h2-10,21H,11-13H2,1H3 |
Clé InChI |
YGONJAXQOAVOQG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCC2=CC=CC=N2)Cl)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)
![({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B249442.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)

![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)




![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)